molecular formula C19H19N3 B2906607 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 612051-55-5

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No. B2906607
CAS RN: 612051-55-5
M. Wt: 289.382
InChI Key: QOSWGYZPJMXDCN-UHFFFAOYSA-N
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Description

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound with the molecular formula C19H19N3 . It is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound that exhibits a wide range of interesting biological properties .


Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves a simple multi-step protocol starting from isatin or 5-fluoroisatin. These compounds are prepared by the condensation of isatin or 5-fluoroisatin, respectively, with o-phenylenediamine in glacial acetic acid under microwave irradiation over a short duration of 3–6 minutes .


Molecular Structure Analysis

The molecular structure of 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline contains a total of 44 bonds, including 25 non-H bonds, 20 multiple bonds, 3 rotatable bonds, and 20 aromatic bonds. It also includes 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, and 1 pyrrole .


Chemical Reactions Analysis

The chemical reactions of 6H-indolo[2,3-b]quinoxaline derivatives predominantly involve DNA intercalation . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives are influenced by the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus and also the orientation of the side chain towards the GC-rich minor groove of the DNA .

Scientific Research Applications

Anticancer Properties

6H-IQ derivatives have garnered attention due to their cytotoxic effects against cancer cell lines. In a study by Avula et al., several 6H-IQ derivatives were synthesized and screened against lung (A-549), cervical (HeLa), and prostate (DU-145) cancer cells. Notably, five compounds demonstrated moderate cytotoxicity against human reproductive organ cell lines, while others exhibited lower cytotoxicity against different cancer cell lines .

DNA Duplex Stabilization

These compounds are known for their ability to stabilize DNA duplexes. Wamberg et al. reported that 6H-IQ derivatives exhibit this property, which could have implications in drug design and DNA-targeted therapies .

Antiviral Activity

Indolo[2,3-b]quinoxalines have been explored as potential antiviral agents. Harmenberg et al. found that some indole-fused quinoxaline compounds possess antiviral properties, making 6H-IQ derivatives intriguing candidates for antiviral drug development .

Protein Interaction and DNA Intercalation

The mechanism of action for these compounds primarily involves DNA intercalation. The thermal stability of the intercalated complex (DNA and 6H-IQ derivatives) is crucial for understanding their anticancer and antiviral activities .

Reduction Potential and Stability

Recent research has investigated the reduction potential, H-cell cycling stability, and solubility of indoloquinoxaline derivatives. These properties play a vital role in their pharmacological activity .

Synthetic Advances

In 2021, an Indian research group proposed an effective route for synthesizing N-substituted 6H-IQ derivatives. The method involved tandem ortho-C–H functionalization reactions, followed by one-pot oxidation. These compounds exhibited high yields and could be valuable for drug discovery .

Future Directions

Given their wide range of biological activities, there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on the design and development of novel molecules with different biological activities based on the ‘6H-indolo[2,3-b]quinoxaline’ template .

properties

IUPAC Name

6-butyl-9-methylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-3-4-11-22-17-10-9-13(2)12-14(17)18-19(22)21-16-8-6-5-7-15(16)20-18/h5-10,12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSWGYZPJMXDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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